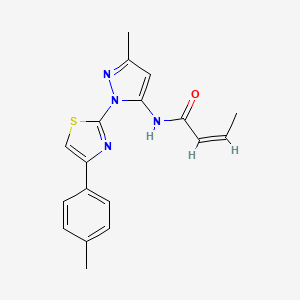

(Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide

Description

Properties

IUPAC Name |

(Z)-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-4-5-17(23)20-16-10-13(3)21-22(16)18-19-15(11-24-18)14-8-6-12(2)7-9-14/h4-11H,1-3H3,(H,20,23)/b5-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOAYBZKPMNTSR-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting from p-toluidine, the thiazole ring can be synthesized through a cyclization reaction with appropriate reagents such as α-haloketones.

Pyrazole Formation: The thiazole derivative can then be reacted with hydrazine derivatives to form the pyrazole ring.

Amide Formation: The final step involves the formation of the amide bond through a condensation reaction between the pyrazole-thiazole intermediate and a suitable acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the thiazole ring.

Reduction: Reduction reactions can occur at the double bond in the but-2-enamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce saturated amides.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole and pyrazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents . For instance, compounds similar to (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide have demonstrated efficacy against resistant strains of bacteria.

1.2 Anticancer Properties

Thiazole and pyrazole derivatives have also been explored for their anticancer potential. The unique structure of this compound allows it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, thus offering a pathway for novel cancer therapies .

1.3 Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes related to disease pathways. For example, thiazole derivatives are known to inhibit certain kinases involved in cancer progression. The potential of this compound as a kinase inhibitor warrants further investigation to understand its mechanism of action and therapeutic applications .

Agricultural Applications

2.1 Pesticide Development

Compounds with thiazole and pyrazole frameworks have been investigated for their insecticidal and fungicidal properties. The application of this compound in agriculture could provide a new class of pesticides that are effective against pests while being less harmful to beneficial organisms . This is particularly relevant in the context of sustainable agriculture practices.

2.2 Herbicide Potential

Research into the herbicidal activity of similar compounds suggests that this compound could be effective in controlling weed growth without adversely affecting crop yields. Its selective action on specific plant species could lead to the development of targeted herbicides .

Material Science Applications

3.1 Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in various applications, including coatings and adhesives . Research into the synthesis of polymer composites containing this compound could reveal improvements in mechanical strength and thermal stability.

3.2 Nanotechnology

In nanotechnology, compounds like this compound can be utilized to functionalize nanoparticles for drug delivery systems. The ability to modify the surface properties of nanoparticles with such compounds may enhance their biocompatibility and targeting capabilities in medical applications .

Mechanism of Action

The mechanism of action of (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs, including pyrazole-carboxamides, quinoline-enamides, and thiazole-containing derivatives. Key differentiating features include:

Notes:

- Stereochemistry: The (Z)-configuration in the target compound contrasts with the (E/Z)-mixtures reported in quinoline-based enamide derivatives (–6), which may exhibit reduced conformational specificity in biological interactions.

- Thiazole rings enhance π-stacking interactions, while quinolines may improve DNA intercalation .

- Substituent Effects: Electron-withdrawing groups (e.g., chloro, cyano in ) increase stability but reduce solubility compared to the p-tolyl group in the target compound. The dimethylamino group in quinoline derivatives (–6) may enhance basicity and membrane permeability.

Physicochemical and Pharmacological Properties

- Lipophilicity: The p-tolyl group in the target compound contributes to higher logP values compared to cyano-substituted analogs (), favoring passive diffusion across membranes.

- Bioactivity: Pyrazole-thiazole systems are associated with kinase inhibition (e.g., JAK2/STAT3 pathways), while quinoline-enamides (–6) may target topoisomerases or EGFR .

Analytical Techniques

Biological Activity

(Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide is a synthetic organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparison with related compounds, supported by relevant research findings and data.

Overview of the Compound

This compound belongs to a class of thiazole-containing pyrazoles, which have been extensively studied for their medicinal properties. The structure includes a thiazole ring and a pyrazole moiety, which are known to exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : Starting with p-toluidine and α-haloketones, a cyclization reaction is utilized to create the thiazole structure.

- Pyrazole Formation : The thiazole derivative is then reacted with hydrazine derivatives to form the pyrazole ring.

- Amide Bond Formation : Finally, a condensation reaction between the pyrazole-thiazole intermediate and an acylating agent yields the desired amide product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thiazolyl-pyrazolyl derivatives demonstrated promising antibacterial activity against various bacterial strains including Escherichia coli and Staphylococcus albus. Compounds in this class also showed antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) as low as 31.5 μg/mL .

Anticancer Properties

The potential anticancer activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Similar compounds have shown effectiveness in modulating pathways associated with tumor growth and metastasis. The unique structural features of this compound may enhance its interaction with biological targets involved in cancer progression .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Membrane Disruption : It could disrupt microbial cell membranes, leading to cell death.

- Receptor Interaction : The compound may interact with specific receptors or signaling pathways that regulate inflammation or cell growth .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (Z)-N-(3-methyl-1-(4-phenyltiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide | Structure | Moderate antibacterial activity |

| (Z)-N-(3-methyl-1-(4-(p-methoxyphenyl)thiazol-2-y)-1H-pyrazol-5-y)butenamide | Structure | Strong antifungal properties |

The presence of the p-tolyl group in our compound potentially enhances its lipophilicity, which may improve its bioavailability and interaction with biological targets compared to other derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of (Z)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)but-2-enamide?

- Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving thiazole and pyrazole precursors. Key steps include:

- Thiazole Formation: Reacting 4-(p-tolyl)thiazol-2-amine with α,β-unsaturated carbonyl intermediates under acidic conditions to form the thiazole core.

- Pyrazole Functionalization: Introducing the 3-methyl-1H-pyrazol-5-yl moiety via nucleophilic substitution or coupling reactions (e.g., using acetamide derivatives as intermediates) .

- Stereochemical Control: Maintaining the (Z)-configuration of the but-2-enamide group requires precise temperature control (e.g., 60–80°C) and anhydrous solvents (e.g., DMF or THF) to minimize isomerization .

- Validation: Confirm purity via HPLC and characterize intermediates using FT-IR and H/C NMR spectroscopy .

Q. How can researchers validate the stereochemical assignment of the (Z)-configuration in this compound?

- Methodological Answer:

- NOE (Nuclear Overhauser Effect) NMR: Detect spatial proximity between the enamide proton and adjacent groups to confirm the (Z)-geometry .

- X-ray Crystallography: Resolve the crystal structure using SHELXL for refinement. For example, highlights the use of SHELX programs for small-molecule refinement, which can unambiguously assign stereochemistry .

- Computational Validation: Compare experimental NMR data with DFT-calculated chemical shifts for (Z) and (E) isomers .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties and reactivity of this compound?

- Methodological Answer:

- Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization function (ELF) to identify nucleophilic/electrophilic regions .

- Frontier Molecular Orbital (FMO) Analysis: Determine HOMO-LUMO gaps to assess stability and charge-transfer interactions. For example, demonstrates Multiwfn’s utility in visualizing molecular orbitals .

- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets, such as antioxidant enzymes or kinase domains .

Q. How can researchers resolve discrepancies between experimental and computational data regarding the compound’s stability in aqueous media?

- Methodological Answer:

- pH-Dependent Stability Assays: Monitor degradation kinetics via UV-Vis spectroscopy under varying pH conditions (e.g., pH 2–10) .

- MD Simulations: Run molecular dynamics (MD) simulations in explicit water models to identify hydrolysis-prone sites. Cross-validate with LC-MS to detect degradation products .

- Thermodynamic Analysis: Calculate Gibbs free energy changes () for hydrolysis pathways using DFT (e.g., B3LYP/6-31G**) .

Q. What experimental designs are optimal for evaluating the antioxidant potential of this compound, and how do substituents influence activity?

- Methodological Answer:

- In Vitro Assays:

- DPPH/ABTS Radical Scavenging: Compare IC values against ascorbic acid .

- SOD Mimic Activity: Measure superoxide dismutase-like activity using cytochrome C reduction assays.

- SAR Insights: highlights that electron-donating groups (e.g., -OCH, -CH) enhance antioxidant activity, while electron-withdrawing groups (e.g., -NO) reduce it. Synthesize analogs with systematic substituent variations to validate this trend .

Data Analysis and Contradiction Resolution

Q. How should researchers address contradictions in crystallographic data refinement for this compound?

- Methodological Answer:

- Twinned Data Handling: Use SHELXL’s TWIN/BASF commands to refine twinned crystals, as noted in for high-symmetry space groups .

- Disorder Modeling: For disordered solvent molecules or side chains, apply PART/SUMP constraints and validate via residual density maps .

- Cross-Validation: Compare refinement metrics (R, R) with similar structures in the Cambridge Structural Database (CSD) .

Q. What strategies mitigate synthetic challenges in achieving high regioselectivity during pyrazole-thiazole coupling?

- Methodological Answer:

- Catalyst Screening: Test Pd(0)/Cu(I) catalysts for Suzuki-Miyaura couplings, optimizing ligand ratios (e.g., PPh) to favor C-2 thiazole coupling .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance regioselectivity by stabilizing transition states .

- In Situ Monitoring: Use F NMR (if fluorinated intermediates are present) or reaction calorimetry to track coupling progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.